3-Chloro-4-nitroaniline

Descripción general

Descripción

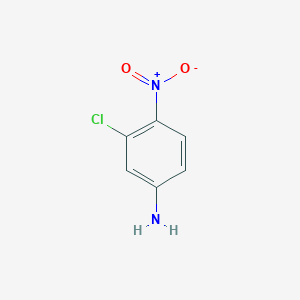

3-Chloro-4-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom and a nitro group at the 3rd and 4th positions, respectively. This compound is a yellow solid and is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitroaniline can be synthesized through several methods:

Nitration of 3-chloroaniline: This involves the nitration of 3-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Chlorination of 4-nitroaniline: This method involves the chlorination of 4-nitroaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent to the acid. This process ensures high purity and good yield of the product .

Análisis De Reacciones Químicas

3-Chloro-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, resulting in the formation of 3-chloro-4-phenylenediamine.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted anilines.

Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives.

Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine gas, iron powder, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Chloro-4-nitroaniline serves as a crucial intermediate in the synthesis of several organic compounds, particularly in the production of azo dyes . These dyes are widely employed in the textile and printing industries for their vibrant colors and stability . The compound is also integral in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

In the pharmaceutical sector, this compound is utilized in the development of various antimicrobial and anticancer agents. Its role as a precursor allows for the modification of its structure to enhance biological activity against pathogens . For instance, it has been used in synthesizing compounds that inhibit specific enzymes or receptors, contributing to drug discovery efforts.

Analytical Chemistry

This compound is employed as a reagent in analytical techniques, particularly in spectrophotometric analysis . It reacts with certain pharmaceutical agents to form colored azo dyes, which can be quantified spectrophotometrically. This method has proven effective for measuring concentrations of drugs such as empagliflozin. Additionally, it enhances the accuracy of laboratory results through its application in various detection methods.

Environmental Science

Research involving this compound has also focused on its environmental impact, particularly regarding its degradation pathways. Studies have shown that specific bacterial strains can metabolize this compound, indicating potential bioremediation applications . Understanding its degradation can help assess environmental risks associated with its release into ecosystems.

Polymer Additives

In materials science, this compound is incorporated into polymer formulations to improve their thermal stability and mechanical properties. This application enhances the durability of plastics used in various industries .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of this compound in synthesizing specific azo dyes. The process involved diazotization followed by coupling reactions, resulting in vibrant dyes suitable for textile applications. The efficiency of this synthesis was attributed to the compound's reactivity due to the presence of both chlorine and nitro groups.

Case Study 2: Biodegradation by Rhodococcus sp.

Research highlighted the biodegradation pathway of this compound by Rhodococcus sp., which utilizes it as a sole carbon source. The study detailed how this bacterium transforms the compound through enzymatic reactions, ultimately reducing its toxicity and facilitating environmental cleanup processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for azo dyes and other organic compounds |

| Pharmaceutical | Precursor for antimicrobial and anticancer drugs |

| Analytical Chemistry | Reagent for spectrophotometric analysis and other detection methods |

| Environmental Science | Studied for biodegradation pathways and potential bioremediation applications |

| Polymer Additives | Enhances thermal stability and mechanical properties of plastics |

Mecanismo De Acción

The mechanism of action of 3-chloro-4-nitroaniline involves its interaction with various molecular targets and pathways:

Reduction to Amines: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of new compounds with different biological activities.

Comparación Con Compuestos Similares

3-Chloro-4-nitroaniline can be compared with other nitroaniline derivatives such as:

2-Chloro-4-nitroaniline: Similar in structure but with the chlorine atom at the 2nd position. It is also used in dye synthesis and has similar chemical properties.

4-Nitroaniline: Lacks the chlorine atom and is used as a precursor for the synthesis of p-phenylenediamine, an important dye component.

3-Nitroaniline: Similar to this compound but without the chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.

Actividad Biológica

3-Chloro-4-nitroaniline (C6H5ClN2O2) is an aromatic amine that has garnered attention due to its diverse biological activities, including mutagenicity, antibacterial properties, and potential environmental impacts. This article compiles various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for health and environmental safety.

This compound is characterized by the presence of a chlorine atom and a nitro group attached to an aniline ring. Its structure can be represented as follows:

This compound has been studied for its potential mutagenic effects and its role in various biological processes.

Mutagenicity

Research indicates that this compound exhibits mutagenic activity , particularly in bacterial assays. A study utilizing the Salmonella typhimurium assay demonstrated that this compound can induce mutations, although its mutagenic potency is lower compared to other related compounds such as niclosamide . The mutagenic effects are believed to stem from the nitro group, which can undergo reduction to form reactive intermediates that interact with DNA.

Table 1: Mutagenicity of this compound

| Compound | Assay Type | Mutagenic Activity |

|---|---|---|

| This compound | Salmonella typhimurium | Positive |

| Niclosamide | Salmonella typhimurium | Higher potency |

| 5-Chlorosalicylic acid | Salmonella typhimurium | Non-mutagenic |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties . Studies have shown that derivatives of this compound can exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell walls or interference with protein synthesis .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Derivative A | Escherichia coli | 25 µg/mL |

| Derivative B | Pseudomonas aeruginosa | 10 µg/mL |

Environmental Impact and Biodegradation

The environmental persistence of this compound has raised concerns regarding its ecological impact. Studies have shown that certain bacterial strains, such as Rhodococcus sp., can degrade this compound under aerobic conditions. The degradation pathway involves the transformation of this compound into less harmful metabolites like 4-amino-3-chlorophenol .

Table 3: Biodegradation Pathway of this compound

| Step | Intermediate Product | Enzyme Involved |

|---|---|---|

| Nitro group removal | 4-Amino-3-chlorophenol | Flavin-dependent monooxygenase |

| Further degradation | 6-Chlorohydroxyquinol | Aniline dioxygenase |

Case Studies

- Case Study on Mutagenicity : A comprehensive study assessed the mutagenic potential of various nitroanilines, including this compound. The results indicated a clear correlation between the presence of nitro groups and increased mutagenicity in bacterial assays, highlighting the need for careful monitoring of such compounds in industrial applications .

- Environmental Assessment : An ecological risk assessment conducted on contaminated sites revealed that the presence of this compound could adversely affect local microbial communities, emphasizing the importance of biodegradation studies in managing contaminated environments .

Propiedades

IUPAC Name |

3-chloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSIOPGMLLPSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231795 | |

| Record name | Benzenamine, 3-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-41-2 | |

| Record name | Benzenamine, 3-chloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-chloro-4-nitroaniline used in the spectrophotometric analysis of pharmaceutical drugs?

A: this compound acts as a valuable reagent in spectrophotometric analysis, particularly for quantifying drugs like empagliflozin. This technique capitalizes on the reaction between empagliflozin and the diazotized product of this compound. This reaction generates a distinctly colored azo dye, exhibiting maximum absorption at 470 nm []. This allows researchers to determine the concentration of empagliflozin in a sample by measuring the absorbance of the azo dye. This method proves to be simple, sensitive, and cost-effective for analyzing empagliflozin in pharmaceutical formulations [].

Q2: Beyond spectrophotometry, are there other applications of this compound in synthetic chemistry?

A: Absolutely! this compound serves as a versatile building block in organic synthesis. One notable application is its involvement in the Kabachnik-Fields reaction. This reaction allows for synthesizing a new class of α-aminophosphonic acid esters, achieved by reacting equimolar quantities of this compound, dimethyl/diethylphosphite, and various aromatic aldehydes []. These newly synthesized compounds hold potential as antimicrobial agents [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.